

A Comparative Guide to the Bioequivalence of Levamlodipine Besylate and Amlodipine Besylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levamlodipine hydrochloride	
Cat. No.:	B1674851	Get Quote

This guide provides a detailed comparison of the bioequivalence between levamlodipine besylate and its racemic counterpart, amlodipine besylate, intended for researchers, scientists, and drug development professionals. The information is compiled from multiple bioequivalence studies, presenting key pharmacokinetic data, experimental methodologies, and the pharmacological mechanism of action.

Pharmacokinetic Bioequivalence Data

Clinical studies have consistently demonstrated that levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is bioequivalent to racemic amlodipine.[1] The typical dosage compared is 2.5 mg or 5 mg of levamlodipine versus 5 mg or 10 mg of racemic amlodipine, respectively, reflecting that levamlodipine provides the therapeutic effect at half the dose of the racemic mixture.[2][3]

The key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of these parameters for the test (levamlodipine) and reference (amlodipine) products must fall within the range of 80-125% to establish bioequivalence.[3][4]

Fasting Condition



Study Dosage	Parameter	Levamlodip ine (Test) Mean ± SD	Amlodipine (Reference) Mean ± SD	GMR (90% CI)	Bioequivale nt
5 mg Leva vs. 10 mg Amlo[5]	Cmax (ng/mL)	2.70 ± 0.49	2.83 ± 0.52	95.5% (89.59% - 101.61%)[6]	Yes
AUC0-t (ng·h/mL)	141.32 ± 36.24	153.62 ± 33.96	91.2% (87.83% - 94.87%)[6]	Yes	
AUC0-∞ (ng⋅h/mL)	157.14 ± 45.65	173.05 ± 41.78	89.8% (86.28% - 93.49%)[6]	Yes	•
2.5 mg Leva vs. 5 mg Amlo[7]	Cmax	Not specified	Not specified	100.24% (within 80- 125%)	Yes
AUC0-t	Not specified	Not specified	103.63% (within 80- 125%)	Yes	
AUC0-∞	Not specified	Not specified	103.24% (within 80- 125%)	Yes	_

Fed Condition



Study Dosage	Parameter	Levamlodip ine (Test) Mean ± SD	Amlodipine (Reference) Mean ± SD	GMR (90% CI)	Bioequivale nt
5 mg Leva vs. 10 mg Amlo[5]	Cmax (ng/mL)	2.73 ± 0.55	2.87 ± 0.81	96.5% (90.93% - 102.37%)[6]	Yes
AUC0-t (ng·h/mL)	166.93 ± 49.96	165.46 ± 43.58	100.2% (95.75% - 104.93%)[6]	Yes	
AUC0-∞ (ng⋅h/mL)	190.99 ± 70.89	189.51 ± 64.70	100.3% (95.36% - 105.33%)[6]	Yes	_
2.5 mg Leva vs. 5 mg Amlo[7]	Cmax	Not specified	Not specified	96.48% (within 80- 125%)	Yes
AUC0-t	Not specified	Not specified	99.90% (within 80- 125%)	Yes	
AUC0-∞	Not specified	Not specified	99.62% (within 80- 125%)	Yes	_

Experimental Protocols

The bioequivalence of levamlodipine and amlodipine is typically evaluated through randomized, open-label, two-period crossover studies in healthy adult subjects.[2][5]

Study Design

A single-dose, two-period, two-sequence crossover design is commonly employed.[2] Participants are randomized to receive either the test product (levamlodipine besylate) or the reference product (amlodipine besylate) in the first period. After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects



receive the alternate formulation in the second period.[8] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5]

Subject Population

Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited.[8] Subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.[8]

Drug Administration and Blood Sampling

A single oral dose of the test or reference drug is administered with a standardized volume of water.[8] For studies under fed conditions, a high-fat, high-calorie breakfast is consumed prior to drug administration.[8]

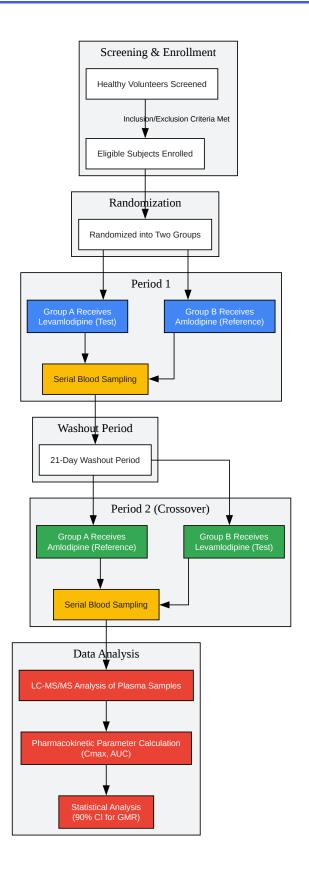
Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose collections up to 168 hours to adequately characterize the plasma concentration-time profile of the drug.[2][8]

Analytical Method

The concentration of the active moiety (S-amlodipine) in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method offers high sensitivity and selectivity for the quantification of the enantiomer.

Visualizing Experimental and Pharmacological Pathways

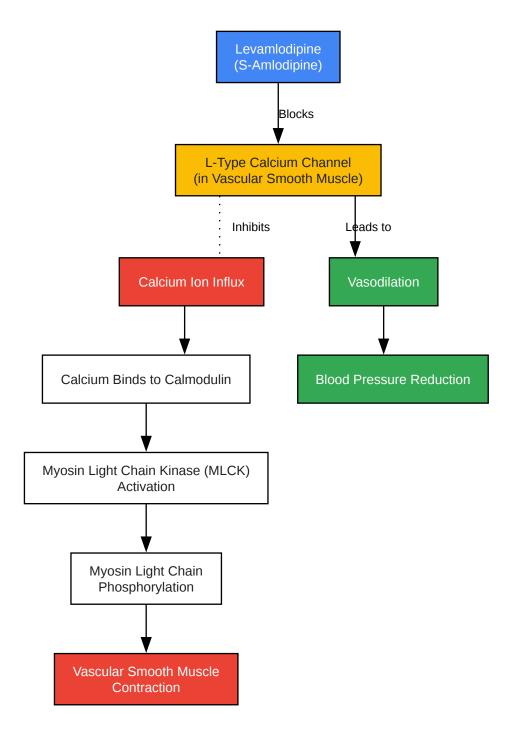




Click to download full resolution via product page

Caption: Experimental workflow of a two-period crossover bioequivalence study.





Click to download full resolution via product page

Caption: Signaling pathway of levamlodipine in vascular smooth muscle cells.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker.[9] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle



and cardiac muscle.[7][10] The contractile processes of these muscle cells are dependent on the influx of extracellular calcium ions.[9] By blocking these channels, amlodipine causes relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[7]

Amlodipine is a racemic mixture of (S)-amlodipine (levamlodipine) and (R)-amlodipine. The antihypertensive effect is primarily attributed to the (S)-enantiomer, levamlodipine.[11] The (R)-enantiomer has minimal calcium channel blocking activity.[12]

In conclusion, robust evidence from multiple bioequivalence studies confirms that levamlodipine besylate is bioequivalent to racemic amlodipine besylate, providing the same therapeutic benefits at a lower dose with a potentially improved side-effect profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [PDF] Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study | Semantic Scholar [semanticscholar.org]
- 2. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, two-way crossover bioequivalence study of levamlodipine besylate tablets in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]



- 8. Bioequivalence of Levamlodipine Besylate Tablets in Healthy Chinese Subjects | MedPath [trial.medpath.com]
- 9. Levamlodipine: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. Levamlodipine | C20H25ClN2O5 | CID 9822750 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Examples graphviz 0.21 documentation [graphviz.readthedocs.io]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Levamlodipine Besylate and Amlodipine Besylate]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1674851#bioequivalence-study-of-levamlodipine-besylate-and-amlodipine-besylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com